molecular formula C14H16FN3O3 B1396407 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole CAS No. 1053656-53-3

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole

Cat. No. B1396407
CAS RN: 1053656-53-3
M. Wt: 293.29 g/mol
InChI Key: UOXZKFSGYPWRLV-UHFFFAOYSA-N
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Description

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, also known as Boc-ON-OH, is a compound that has generated significant interest in the field of chemistry. It has a molecular formula of C14H16FN3O3 and a molecular weight of 293.29 g/mol .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as our compound of interest, often involves the annulation of hydrazides with methyl ketones . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Other methods involve the use of N-acylbenzotriazoles condense with acylhydrazides .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The structure also includes a tert-butyloxycarbonylamino group and a 4-fluorophenyl group .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole core of the compound is recognized for its potential as an anti-infective agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anti-bacterial , anti-viral , and anti-leishmanial activities. This makes the compound a valuable candidate for the development of new medications targeting resistant strains of microorganisms .

Drug Discovery

Due to the presence of nitrogen and oxygen atoms, the 1,2,4-oxadiazole scaffold is a versatile component in drug discovery. It can serve as a hydrogen bond acceptor, which is crucial for the binding affinity of drugs to their targets. This property can be exploited to design new chemical entities with improved efficacy .

Synthetic Chemistry

The compound’s structure allows for various synthetic modifications, making it a useful tool in organic chemistry. It can be used to synthesize a wide range of diversely substituted oxadiazole derivatives, which can then be tested for various biological activities .

properties

IUPAC Name

tert-butyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXZKFSGYPWRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137753
Record name 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole

CAS RN

1053656-53-3
Record name 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole
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